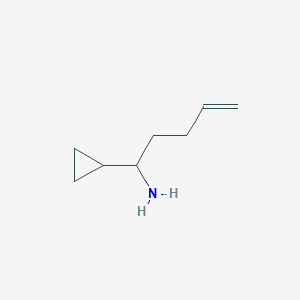

1-Cyclopropylpent-4-en-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

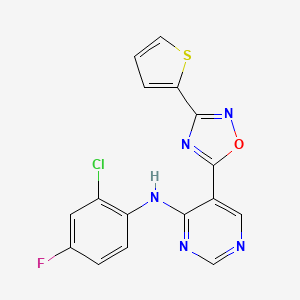

“1-Cyclopropylpent-4-en-1-amine” is a cyclic amine compound. It has a molecular formula of C8H15N and a molecular weight of 125.21 . This compound has been the subject of much research over the past few decades due to its interesting physical and chemical properties.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, general synthetic strategies for amines involve reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15N/c1-2-3-4-8(9)7-5-6-7/h2,7-8H,1,3-6,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and spectral data were not found in the search results.

Scientific Research Applications

1-Cyclopropylpent-4-en-1-amine has been studied for its potential use in medicinal chemistry. It has been shown to have activity against certain cancer cell lines, including breast and lung cancer. Additionally, it has been studied for its potential use as a building block in the synthesis of novel pharmaceuticals. In material science, it has been studied for its potential use in the development of new polymers and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropylpent-4-en-1-amine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have activity against certain enzymes involved in cancer cell growth.

Biochemical and Physiological Effects:

This compound has been shown to have low toxicity in vitro and in vivo. It has been shown to have activity against cancer cell lines, as well as certain enzymes involved in cancer cell growth. Additionally, it has been studied for its potential use in the development of new polymers and materials.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Cyclopropylpent-4-en-1-amine in lab experiments is its low toxicity. This allows for higher concentrations to be used without causing harm to cells or animals. Additionally, its potential use as a building block in the synthesis of novel pharmaceuticals and materials makes it a valuable tool for researchers. However, one limitation is its limited availability, which can make it difficult for researchers to obtain.

Future Directions

There are several potential future directions for the study of 1-Cyclopropylpent-4-en-1-amine. One direction is the development of new pharmaceuticals and materials using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective cancer treatments. Finally, the synthesis method could be optimized further to increase yield and purity, making it more accessible to researchers.

Synthesis Methods

The synthesis of 1-Cyclopropylpent-4-en-1-amine involves the reaction of cyclopropylcarbinol with propargylamine. This reaction is catalyzed by copper (I) iodide and triethylamine. The resulting product is then purified using column chromatography. This synthesis method has been optimized for high yield and purity.

Safety and Hazards

The safety information for “1-Cyclopropylpent-4-en-1-amine” includes several hazard statements: H226 (flammable liquid and vapor), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

Properties

IUPAC Name |

1-cyclopropylpent-4-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-3-4-8(9)7-5-6-7/h2,7-8H,1,3-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGXBUMXXYIZSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C1CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2385702.png)

![N-(3-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2385705.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2385709.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)

![5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2385713.png)

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2385714.png)

![3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2385715.png)

![2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2385720.png)

![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)